molecular formula C8H10O B564626 2-Phenylethan-1,1,2,2-D4-OL CAS No. 107473-33-6

2-Phenylethan-1,1,2,2-D4-OL

Cat. No.: B564626
CAS No.: 107473-33-6
M. Wt: 126.191
InChI Key: WRMNZCZEMHIOCP-KXGHAPEVSA-N
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Description

2-Phenylethan-1,1,2,2-D4-OL, also known as 1,1,2,2-tetradeuterio-2-phenylethanol, is a deuterated form of 2-Phenylethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C₈H₆D₄O, and it has a molecular weight of 126.19 g/mol . The deuterated form is often used in scientific research as a tracer molecule due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethan-1,1,2,2-D4-OL typically involves the deuteration of 2-Phenylethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified using techniques such as distillation and chromatography to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethan-1,1,2,2-D4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: Deuterated benzaldehyde, Deuterated benzoic acid

    Reduction: Deuterated phenylethylamine

    Substitution: Deuterated phenylethyl chloride

Scientific Research Applications

2-Phenylethan-1,1,2,2-D4-OL is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Phenylethan-1,1,2,2-D4-OL involves its interaction with specific molecular targets and pathways. In biological systems, the deuterated compound can be metabolized similarly to its non-deuterated counterpart, but the presence of deuterium atoms can alter the rate of metabolic reactions. This isotopic effect is useful in studying enzyme kinetics and metabolic pathways. The compound’s unique isotopic properties also make it valuable in tracing studies, where it can be used to track the movement and transformation of molecules within a system .

Comparison with Similar Compounds

2-Phenylethan-1,1,2,2-D4-OL can be compared with other deuterated and non-deuterated phenylethanol derivatives:

The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct isotopic properties useful in various scientific research applications.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Epoxides are reduced readily with lithium pyrrolidinoborohydride. Thus, cyclohexene oxide is reduced to cyclohexanol, and styrene oxide gives predominantly 2-phenylethanol (see Reaction Sequences 7 and 8). ##STR6##
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Synthesis routes and methods II

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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25%
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Synthesis routes and methods III

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
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Synthesis routes and methods IV

Procedure details

Benzaldehyde (1.6 g, 15 mmol), acetophenone (1.8 g, 15% mmol) and acetic acid (0.3 g, 5 mmol) were combined in a flask under nitrogen. 5-Ethyl-2-methylpyridine borane (0.7 g, 5 mmol) was added via syringe over 5 minutes at room temperature. At the end of the addition the temperature of the reaction mixture reached 70° C. An ice water bath was applied immediately to bring the temperature down. The 1H NMR spectrum indicated that the reaction was complete, giving a 91:9 ratio of benzyl alcohol to phenethylalcohol. Of the combined carbonyl substrates, 37% were reduced and 63% remained unreduced. The 11B NMR spectrum indicated 77% borate (reduced carbonyl products) and 22% (combined species between 0 and 2 ppm) of amine coordinated to borate products.
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